7-Chloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione 7-Chloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15801901
InChI: InChI=1S/C7H4ClN3O2/c8-5-1-4-3(2-9-5)6(12)11-7(13)10-4/h1-2H,(H2,10,11,12,13)
SMILES:
Molecular Formula: C7H4ClN3O2
Molecular Weight: 197.58 g/mol

7-Chloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC15801901

Molecular Formula: C7H4ClN3O2

Molecular Weight: 197.58 g/mol

* For research use only. Not for human or veterinary use.

7-Chloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione -

Specification

Molecular Formula C7H4ClN3O2
Molecular Weight 197.58 g/mol
IUPAC Name 7-chloro-1H-pyrido[4,3-d]pyrimidine-2,4-dione
Standard InChI InChI=1S/C7H4ClN3O2/c8-5-1-4-3(2-9-5)6(12)11-7(13)10-4/h1-2H,(H2,10,11,12,13)
Standard InChI Key NMENQCOSBXCQNE-UHFFFAOYSA-N
Canonical SMILES C1=C2C(=CN=C1Cl)C(=O)NC(=O)N2

Introduction

Structural Characteristics and Nomenclature

The compound’s name indicates a pyrido[4,3-d]pyrimidine scaffold, where the pyridine ring is fused to the pyrimidine at positions 4 and 3. A chlorine atom is substituted at position 7, and the structure includes two ketone groups (2,4-dione).

ParameterValueSource
Molecular FormulaC₇H₃ClN₃O₂N/A (Inferred)
Molecular Weight197.58 g/molN/A (Inferred)
CAS NumberNot identified in provided sourcesN/A

Key Observations:

  • The [4,3-d] isomer is structurally distinct from the [2,3-d] variant (CAS 938443-19-7), which is widely reported .

  • No direct references to 7-Chloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione were found in the provided sources.

Synthesis and Characterization Challenges

The synthesis of halogenated pyrido-pyrimidines typically involves cyclization reactions, halogenation, or nucleophilic substitution. For the [4,3-d] isomer:

  • Possible Synthetic Routes:

    • Cyclization: Condensation of aminopyridine derivatives with chlorinated precursors.

    • Halogenation: Introduction of chlorine via electrophilic substitution or metal-catalyzed coupling.

  • Analytical Difficulties:

    • Limited spectroscopic data (NMR, MS) in available sources.

    • Structural confirmation via X-ray crystallography is absent for this isomer .

Note: The dichloro analog 7,8-Dichloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 2454396-62-2) is documented, suggesting that [4,3-d] derivatives are synthesized but rarely studied .

CompoundBiological ActivityMechanism
Pyrido[2,3-d]pyrimidine-2,4-dioneERK1/2 pathway inhibition Competitive kinase inhibition
7-Chloro derivativesAnticancer, antiviral potentialDNA intercalation, ATP binding

Hypothesized Applications:

  • Oncology: Potential inhibition of kinases (e.g., RAF-MEK-ERK pathway) .

  • Antimicrobial Activity: Chlorinated pyrimidines often exhibit antimicrobial effects.

Data Gaps and Future Directions

  • Research Limitations:

    • No peer-reviewed studies on the [4,3-d] isomer’s synthesis, stability, or bioactivity.

    • Confusion between [2,3-d] and [4,3-d] nomenclature in literature.

  • Recommendations:

    • Structural Validation: Confirm the isomer’s existence via crystallography or high-resolution MS.

    • Screening Campaigns: Test derivatives in kinase inhibition assays or antimicrobial models.

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